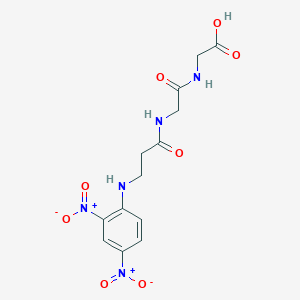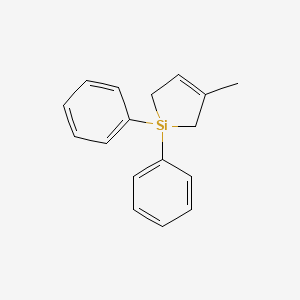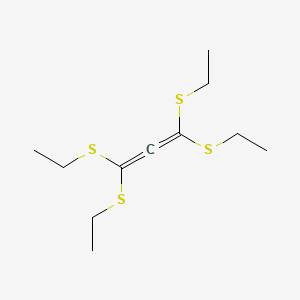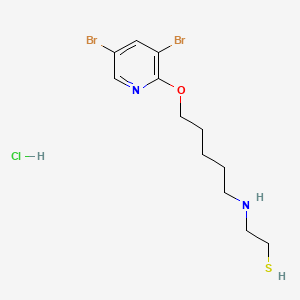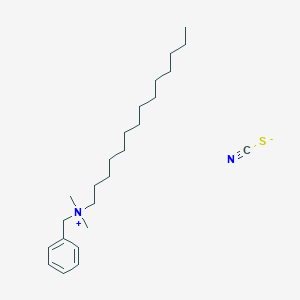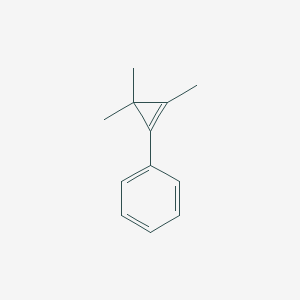
Dichlorotantalum;2-methanidyl-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorotantalum;2-methanidyl-2-methylpropane is a chemical compound that combines tantalum, a transition metal, with an organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichlorotantalum;2-methanidyl-2-methylpropane typically involves the reaction of tantalum pentachloride with 2-methanidyl-2-methylpropane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tantalum compound. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorotantalum;2-methanidyl-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The tantalum center can undergo oxidation or reduction, altering the oxidation state of the metal.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the tantalum center.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the tantalum center.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of tantalum-organic compounds, while oxidation and reduction reactions can produce different oxidation states of tantalum.
Applications De Recherche Scientifique
Dichlorotantalum;2-methanidyl-2-methylpropane has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Applications: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of dichlorotantalum;2-methanidyl-2-methylpropane involves its ability to coordinate with various substrates through its tantalum center. This coordination can activate the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichlorotantalum;2-methylpropane
- Dichlorotantalum;2-ethyl-2-methylpropane
Uniqueness
Dichlorotantalum;2-methanidyl-2-methylpropane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other similar compounds
Propriétés
Numéro CAS |
38010-73-0 |
|---|---|
Formule moléculaire |
C15H33Cl2Ta-3 |
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
dichlorotantalum;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/3C5H11.2ClH.Ta/c3*1-5(2,3)4;;;/h3*1H2,2-4H3;2*1H;/q3*-1;;;+2/p-2 |
Clé InChI |
VFXOANYWHPWMTI-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].Cl[Ta]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


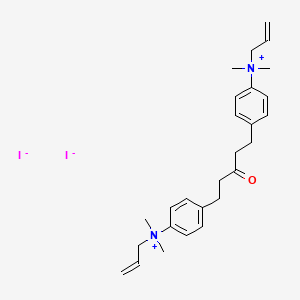
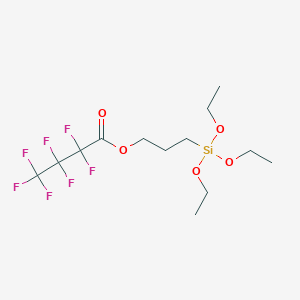

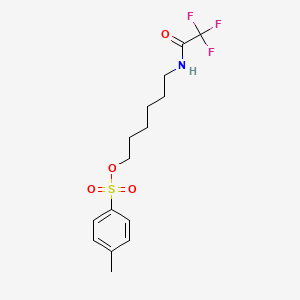
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
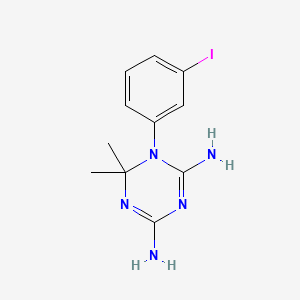
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
